Enantiomeric Purity: (S)-Configuration vs. (R)-Enantiomer and Racemic Mixture
The target compound is supplied with a defined (S)-stereochemistry at the morpholine C-3 position (SMILES: CNC[C@H]1COCCN1.Cl.Cl) . Its (R)-enantiomer, (R)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride, is also commercially available (Sigma-Aldrich product JWPH3249D77E, purity 96%, identical molecular formula and weight) but carries opposite stereochemical configuration (InChI Key: AVCMIVXBIXKXDA-QYCVXMPOSA-N vs. AVCMIVXBIXKXDA-ILKKLZGPSA-N for the (S)-form) . The racemic dihydrochloride salt is cataloged under CAS 2305079-48-3 (MDL MFCD31713956), typically supplied at 95-97% purity but lacking stereochemical definition [1]. In the context of kinase inhibitor development, chiral morpholines have demonstrated enantiomer-dependent selectivity and potency profiles; for example, BMS-599626 (AC480), containing an (S)-morpholin-3-ylmethyl carbamate moiety, achieves HER1 IC50 = 20 nM and HER2 IC50 = 30 nM with >100-fold selectivity over VEGFR2, c-Kit, Lck, and MET [2]. While the target compound itself is a building block and not the final bioactive molecule, its defined (S)-stereochemistry eliminates the 50% inactive enantiomer burden inherent to racemic starting materials and prevents the need for downstream chiral resolution.
| Evidence Dimension | Stereochemical configuration and downstream biological impact |
|---|---|
| Target Compound Data | (S)-configuration (CAS 2305080-44-6); InChI Key AVCMIVXBIXKXDA-ILKKLZGPSA-N; MW 203.11 g/mol; purity ≥98% from Fluorochem |
| Comparator Or Baseline | Comparator 1: (R)-enantiomer (Sigma-Aldrich JWPH3249D77E), purity 96%, identical MW. Comparator 2: Racemic dihydrochloride (CAS 2305079-48-3), purity 95-97%, no stereochemical definition. Comparator 3: Free base racemate (CAS 1484240-57-4), MW 130.19 g/mol, hygroscopic liquid. |
| Quantified Difference | Defined (S)-stereochemistry enables direct incorporation into stereospecific SAR campaigns; racemic mixture introduces 50% inactive/distorting enantiomer. In kinase inhibitor context, chiral morpholine enantiomers produce divergent selectivity profiles (e.g., mTOR inhibitor enantiomer pairs differ in potency by orders of magnitude) [3]. |
| Conditions | X-ray crystallography and chiral HPLC validation; kinase selectivity panel profiling for downstream morpholine-containing clinical candidates. |
Why This Matters
For medicinal chemistry procurement, selection of the (S)-enantiomer over racemic starting material prevents the introduction of confounding stereochemical variables in SAR studies, avoiding the need for costly and yield-reducing chiral resolution at later synthetic stages.
- [1] Kuujia.com. Product Datasheet: Methyl-morpholin-3-ylmethyl-amine dihydrochloride, CAS 2305079-48-3, MDL MFCD31713956, Purity 95-97%. View Source
- [2] Gavai, A.V., et al. (2009). Discovery and Preclinical Evaluation of BMS-599626, a Selective and Orally Efficacious Inhibitor of HER1 and HER2 Kinases. Journal of Medicinal Chemistry, 52(21), 6527-6530. HER1 IC50 = 20 nM, HER2 IC50 = 30 nM, >100-fold selectivity over VEGFR2, c-Kit, Lck, MET. View Source
- [3] Richard, D.J., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7946-7950. Chiral morpholines gave inhibitors whose enantiomers had different selectivity and potency profiles. View Source
